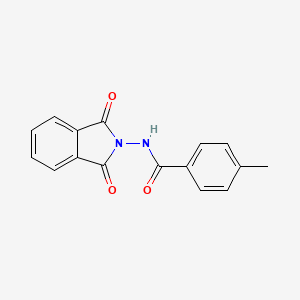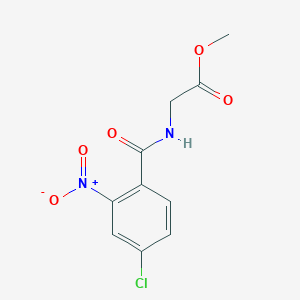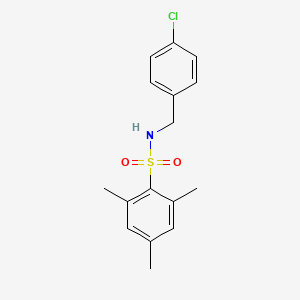
5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. The compound's antimicrobial activity is thought to be due to its ability to disrupt the bacterial cell wall and membrane.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole can induce DNA damage, increase reactive oxygen species (ROS) production, and decrease mitochondrial membrane potential in cancer cells. The compound's antimicrobial activity is thought to be due to its ability to disrupt the bacterial cell wall and membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole in lab experiments is its high potency against cancer cells and pathogenic microorganisms. However, the compound's low solubility in water and limited bioavailability may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole. Some of these include:
1. Investigating the compound's potential use as a fluorescent probe for the detection of metal ions.
2. Optimizing the synthesis method to improve the yield and purity of the compound.
3. Developing novel formulations of 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole to improve its solubility and bioavailability.
4. Studying the compound's mechanism of action in more detail to better understand its anticancer and antimicrobial activities.
5. Investigating the compound's potential use in combination therapy with other anticancer or antimicrobial agents.
Métodos De Síntesis
The synthesis of 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 4-bromobenzohydrazide with 2-chlorobenzaldehyde in the presence of phosphorous oxychloride and triethylamine. Another method involves the reaction of 2-chlorobenzaldehyde with 4-bromo-1,2-phenylenediamine in the presence of acetic anhydride and phosphorous oxychloride. The yield of the compound can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The compound has also shown promising antimicrobial activity against several pathogenic bacteria and fungi. In addition, 5-(4-bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-12-7-5-10(6-8-12)15-18-14(19-20-15)9-11-3-1-2-4-13(11)17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNYTPXVTBNNEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NOC(=N2)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5788631.png)

![1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine](/img/structure/B5788652.png)
![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)




![2-[(4-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5788694.png)
![3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5788702.png)